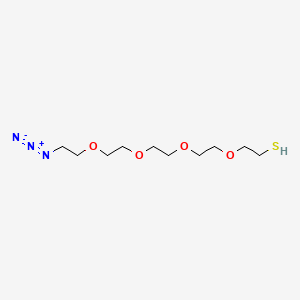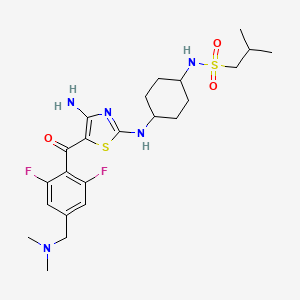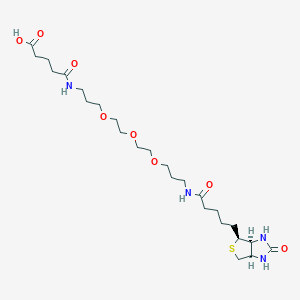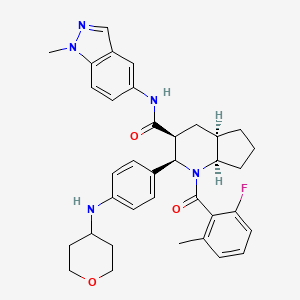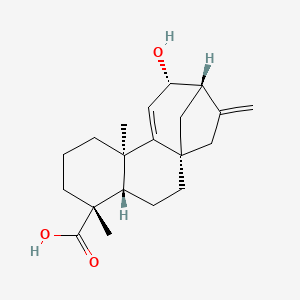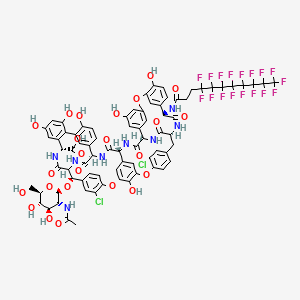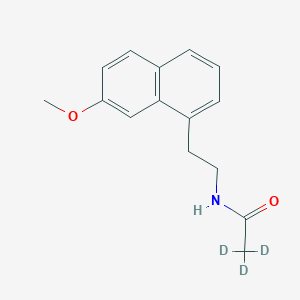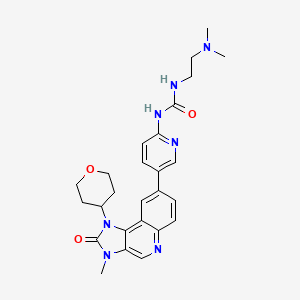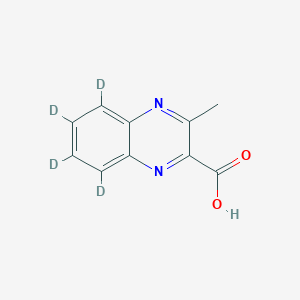
3-Methylquinoxaline-2-carboxylic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated derivative of 3-Methyl-2-quinoxalinecarboxylic acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d4) makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 typically involves the deuteration of 3-Methyl-2-quinoxalinecarboxylic acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 3-Methyl-2-quinoxalinecarboxylic acid-d4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted quinoxalinecarboxylic acids.
Applications De Recherche Scientifique
3-Methyl-2-quinoxalinecarboxylic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its potential effects on cellular processes and as a tool in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialized chemicals and as a research tool in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-quinoxalinecarboxylic acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its behavior in biological systems, potentially altering its metabolic stability and interactions with enzymes. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: The non-deuterated form of the compound.
2-Quinoxalinecarboxylic acid: A related compound with a different substitution pattern.
Quinoxaline: The parent compound without the carboxylic acid group.
Uniqueness
3-Methyl-2-quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This labeling allows for more precise measurements and analysis, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |
Clé InChI |
BJPNADFNSANIPF-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
